molecular formula C18H15N3S B2740620 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1206996-31-7

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2740620
CAS No.: 1206996-31-7
M. Wt: 305.4
InChI Key: PYDZKIAYECOGAP-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound that features an imidazole ring, a benzyl group, and a phenyl group Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, making this method versatile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.

Scientific Research Applications

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-phenylimidazole: Lacks the thioacetonitrile group but shares the imidazole core.

    2-phenylimidazole: A simpler structure with only the phenyl group attached to the imidazole ring.

    Benzimidazole derivatives: Compounds with similar biological activities but different structural features.

Uniqueness

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of the thioacetonitrile group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound featuring an imidazole moiety linked to a thioether and acetonitrile group. This structural configuration suggests potential for diverse biological activities, particularly in medicinal chemistry. The imidazole ring is well-known for its role in various biological processes, making this compound a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆N₂S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound's unique features include:

  • Imidazole Ring : Known for its biological significance, particularly in enzyme active sites and drug design.
  • Thioether Linkage : This functional group can enhance the reactivity and stability of the compound.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₆N₂S
Molecular Weight298.40 g/mol
CAS Number1207026-11-6
Melting PointNot Available

Biological Activities

Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar imidazole derivatives have been shown to possess significant antibacterial and antifungal properties.
  • Antitumor Effects : Some studies suggest that imidazole-based compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Activity : A study evaluating various imidazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The presence of electron-donating groups on the phenyl ring significantly increased the activity against human glioblastoma cells (IC50 values in the low micromolar range) .
  • Enzyme Inhibition : Research into related imidazole compounds has demonstrated their ability to act as inhibitors of farnesyltransferase, an enzyme implicated in cancer progression. These compounds showed promising results in vitro, indicating that structural analogs may also exhibit similar inhibitory effects .

The biological activity of this compound is likely mediated through:

  • Interaction with Biological Targets : The imidazole ring can coordinate with metal ions in enzymes or receptors, affecting their function.
  • Induction of Oxidative Stress : Compounds with sulfur can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazole Ring : Cyclization reactions using appropriate precursors.
  • Thioether Formation : Reaction with thiol compounds.
  • Acetonitrile Attachment : Final step involving acetonitrile derivatives.

This compound serves as a scaffold for developing new drugs targeting various diseases, particularly cancers and infections.

Properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c19-11-12-22-18-20-13-17(16-9-5-2-6-10-16)21(18)14-15-7-3-1-4-8-15/h1-10,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDZKIAYECOGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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